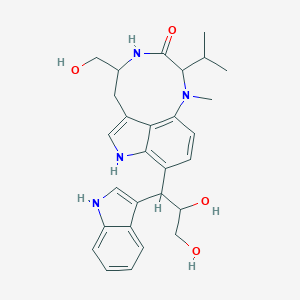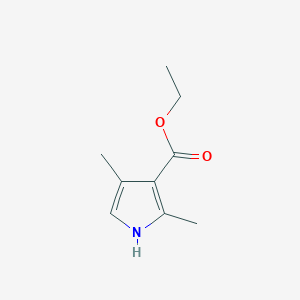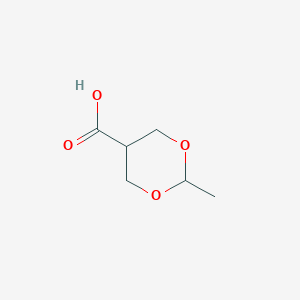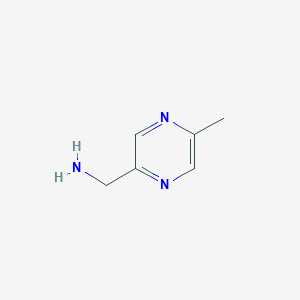![molecular formula C9H7NO B143908 Oxepino[2,3-C]pyridine CAS No. 132643-65-3](/img/structure/B143908.png)
Oxepino[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepino[2,3-C]pyridine is a heterocyclic compound that contains a pyridine ring fused to an oxepine ring. It has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The exact mechanism of action of oxepino[2,3-C]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Oxepino[2,3-C]pyridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. Additionally, it has been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxepino[2,3-C]pyridine in lab experiments is its broad range of biological activities. It can be used to study the effects of inhibiting specific enzymes, such as topoisomerase II and DNA polymerase. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of oxepino[2,3-C]pyridine. One direction is to investigate its potential as an anti-inflammatory agent. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for use in larger-scale experiments.
Conclusion:
In conclusion, oxepino[2,3-C]pyridine is a heterocyclic compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to optimize its use in various applications.
Synthesemethoden
The synthesis of oxepino[2,3-C]pyridine involves the reaction of a pyridine-2-carbaldehyde with a 2-(2-bromoethyl)oxepine. The reaction is catalyzed by a palladium catalyst and is carried out under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure oxepino[2,3-C]pyridine.
Wissenschaftliche Forschungsanwendungen
Oxepino[2,3-C]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
132643-65-3 |
|---|---|
Produktname |
Oxepino[2,3-C]pyridine |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
oxepino[2,3-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-7-10-5-4-8(9)3-1/h1-7H |
InChI-Schlüssel |
GOMVUJNGEMPJQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC=C2)OC=C1 |
Kanonische SMILES |
C1=CC2=C(C=NC=C2)OC=C1 |
Synonyme |
Oxepino[2,3-c]pyridine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)






![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
